molecular formula C16H16O B8806263 2-(4-Cyclopropylbenzyl)phenol

2-(4-Cyclopropylbenzyl)phenol

Cat. No. B8806263
M. Wt: 224.30 g/mol
InChI Key: PAZGNNWQBJJOHK-UHFFFAOYSA-N
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Patent
US08048897B2

Procedure details

In a nitrogen stream, dimethyl sulfide (2.2 mL, 51.7 mmol) and a boron trifluoride-diethyl ether complex (1.1 mL, 8.8 mmol) were added to a solution of 1-benzyloxy-2-(4-cyclo-propylbenzyl)benzene (1.1 g, 3.5 mmol) in methylene chloride (24 mL) under cooling with ice, and the reaction mixture was stirred for 23 hours while gradually raising its temperature to room temperature. Water was added thereto under cooling with ice and the mixture was extracted with methylene chloride. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate: n-hexane (1:4)] to obtain the title compound (620.7 mg, 79%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
1-benzyloxy-2-(4-cyclo-propylbenzyl)benzene
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
CSC.C([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([CH:25]2[CH2:27][CH2:26]2)=[CH:21][CH:20]=1)C1C=CC=CC=1.O>C(Cl)Cl>[CH:25]1([C:22]2[CH:23]=[CH:24][C:19]([CH2:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[OH:11])=[CH:20][CH:21]=2)[CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CSC
Name
1-benzyloxy-2-(4-cyclo-propylbenzyl)benzene
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)CC1=CC=C(C=C1)C1CC1
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate: n-hexane (1:4)]

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C1(CC1)C1=CC=C(CC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 620.7 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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